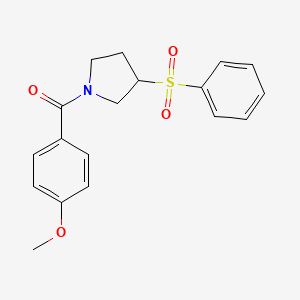

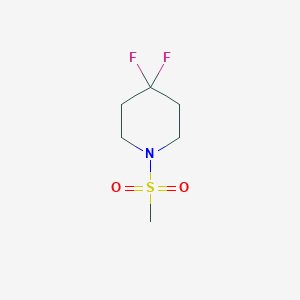

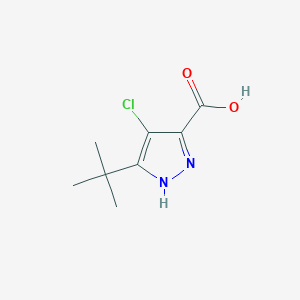

4,4-Difluoro-1-(methylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4,4-Difluoro-1-(methylsulfonyl)piperidine" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "4,4-Difluoro-1-(methylsulfonyl)piperidine" belongs to. Piperidine derivatives are known for their wide range of applications, including their use as antimicrobial agents, catalysts, and ligands for receptor binding .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another method includes the use of polymer-bound precursors for the construction of substituted piperidin-4-one derivatives . Additionally, the synthesis of certain piperidine derivatives can be achieved through the reaction of secondary amines with specific reagents, such as 1-trifluoromethanesulfonylpyridinium trifluoromethanesulfonate .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is tetrahedral . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can act as catalysts in the N-Boc protection of amines or in the synthesis of phthalazine derivatives . They can also be involved in the conversion of thioglycosides to glycosyl triflates . The reactivity of these compounds is influenced by their functional groups and the presence of substituents on the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemicals. For example, the presence of sulfonyl groups can affect the compound's acidity and its ability to form hydrogen bonds, as seen in the structure-activity relationships of muscarinic receptor ligands . The bioavailability and brain penetration of these compounds can be enhanced by modifying certain functional groups .

Wissenschaftliche Forschungsanwendungen

Sulfonamides as Terminators in Cyclisations

Sulfonamides, including derivatives of piperidine such as 4,4-Difluoro-1-(methylsulfonyl)piperidine, have been identified as effective terminators in cationic cyclisations for the synthesis of pyrrolidines and homopiperidines. This method allows for the efficient formation of polycyclic systems, showcasing the utility of sulfonamides in organic synthesis and the potential for creating complex molecular architectures (Haskins & Knight, 2002).

Electrolytes for Lithium-Ion Batteries

The compound's derivatives have been explored as components of novel binary electrolytes in combination with ionic liquids and sulfone for lithium-ion batteries. These electrolytes are designed to improve lithium salts solvability, ionic conductivity, and electrode compatibility, contributing to the development of safer and more efficient energy storage systems (Xiang et al., 2013).

Co-Solvent in Li-Ion Batteries

1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a related piperidine derivative, demonstrates the potential of piperidine-based ionic liquids as co-solvents in lithium-ion batteries. These findings suggest a promising avenue for enhancing the performance of lithium-ion batteries through the strategic selection of ionic liquid co-solvents (Kim et al., 2013).

Glycosyl Triflate Formation

1-Benzenesulfinyl piperidine, when combined with trifluoromethanesulfonic anhydride, acts as a potent reagent for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages. This methodology provides a powerful tool for glycoscience, enabling the synthesis of complex carbohydrates under mild conditions (Crich & Smith, 2001).

Nanofiltration Membrane Development

Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from piperidine, have shown improved water flux and dye rejection capabilities. These advancements highlight the role of piperidine derivatives in enhancing membrane technology for water treatment and purification applications (Liu et al., 2012).

Eigenschaften

IUPAC Name |

4,4-difluoro-1-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2S/c1-12(10,11)9-4-2-6(7,8)3-5-9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTWOVAVNPYKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-1-(methylsulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)

![6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2515793.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)